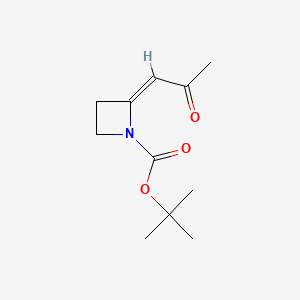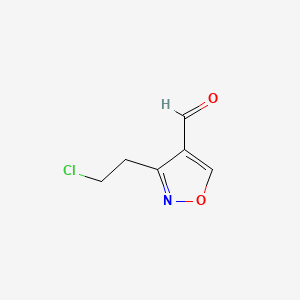
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a methanesulfonyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom through electrophilic fluorination, followed by the introduction of the hydroxyl group via hydrolysis. The methanesulfonyl group is then added through sulfonation reactions using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-oxo-4-methanesulfonylbenzoic acid.
Reduction: Formation of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl and methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the methanesulfonyl group.
2-Hydroxy-4-methanesulfonylbenzoic acid: Similar structure but lacks the fluorine atom.
4-Methanesulfonylbenzoic acid: Lacks both the fluorine and hydroxyl groups.
Uniqueness
3-Fluoro-2-hydroxy-4-methanesulfonylbenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methanesulfonyl) on the benzoic acid core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1891570-16-3 |
|---|---|
Fórmula molecular |
C8H7FO5S |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
3-fluoro-2-hydroxy-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7FO5S/c1-15(13,14)5-3-2-4(8(11)12)7(10)6(5)9/h2-3,10H,1H3,(H,11,12) |
Clave InChI |
IMBXWCGLCVSFPG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)
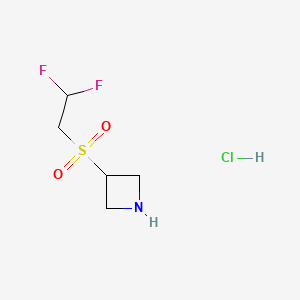
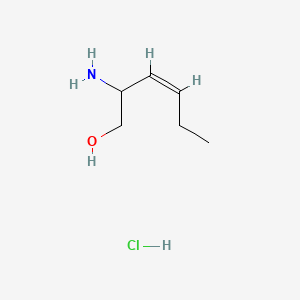

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)
![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)
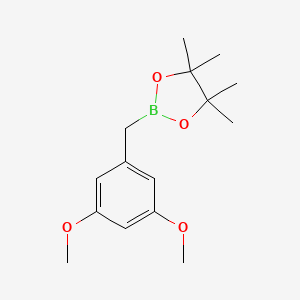
![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)

